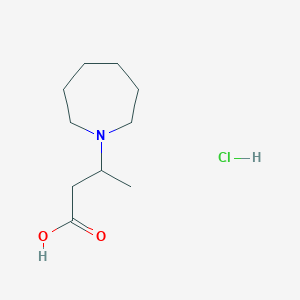
Glycyl-l-Tyrosin-methylester-hydrochlorid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-l-Tyrosin-methylester-hydrochlorid is a chemical compound that is not widely documented in the literature. It is related to Glycyl-L-tyrosine, which is a dipeptide composed of glycine and tyrosine . The methylester-hydrochlorid form of this compound could potentially be a derivative of Glycyl-L-tyrosine.
Aplicaciones Científicas De Investigación
Reactivity and Inhibition Mechanisms
One significant area of study involves the pH-dependent reactivity of Glycyl-l-Tyrosin-methylester-hydrochlorid in enzymatic processes. Research by Wu et al. (2011) highlights its dual role as a substrate and inhibitor in carboxypeptidase A (CPA) catalyzed hydrolysis, depending on the pH level. This dual functionality is attributed to the dipeptide's ability to chelate the active site zinc ion at high pH, rendering the enzyme inactive, while at low pH, it undergoes hydrolysis via a nucleophilic mechanism, leading to an acyl-enzyme complex. This study provides insight into the pH-dependent enzymatic reactions and potential applications in controlling enzymatic activity (Wu et al., 2011).
Material Science and Drug Delivery
Another research focus is on the development of novel materials for drug delivery applications. Kong et al. (2010) describe the preparation and in vitro release behavior of films made from Glycyl-l-Tyrosin-methylester-hydrochlorid intercalated into layered double hydroxides (LDH). This work demonstrates the compound's potential as a drug carrier, particularly for skin medicaments, offering controlled release behavior and enhanced chemical stability compared to its pristine form (Kong et al., 2010).
Biochemical Applications
Research by Martins et al. (2011) on the structural basis of a Kolbe-type decarboxylation catalyzed by a glycyl radical enzyme provides insights into the biochemical applications of Glycyl-l-Tyrosin-methylester-hydrochlorid. This study elucidates the enzymatic reaction mechanisms involved in tyrosine fermentation in clostridia, contributing to our understanding of microbial metabolism and offering potential applications in biotechnology (Martins et al., 2011).
Analytical Chemistry
In analytical chemistry, the determination of Glycyl-l-Tyrosin-methylester-hydrochlorid and its related substances is crucial for quality control and research purposes. Zhang Dan (2006) developed a high-performance liquid chromatography method for the assay of Glycyl-l-Tyrosin-methylester-hydrochlorid, offering a simple, quick, and accurate means of determining the compound and its related substances, which is suitable for quality control applications (Zhang Dan, 2006).
Mecanismo De Acción
Target of Action
It is known that this compound is a dipeptide containing glycine and l-tyrosine , which are both fundamental building blocks of proteins. Therefore, it can be inferred that this compound may interact with various proteins or enzymes in the body.
Biochemical Pathways
As a dipeptide of glycine and l-tyrosine, it may be involved in peptide synthesis
Propiedades
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8;/h2-5,10,15H,6-7,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOMLJRDALKBAM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-l-Tyrosin-methylester-hydrochlorid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)



![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)